

The Chemical Landscape of ThioLox: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *ThioLox*

Cat. No.: *B2462469*

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An in-depth exploration of the chemical structure, biological activity, and experimental framework of **ThioLox**, a potent and selective inhibitor of 15-lipoxygenase-1.

This technical guide provides a comprehensive overview of **ThioLox** (2-Amino-N-butyl-5-phenylthiophene-3-carboxamide), a novel thiophene-based inhibitor of 15-lipoxygenase-1 (15-LOX-1). It is designed for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, mechanism of action, and the experimental protocols for its evaluation.

Core Chemical Structure and Properties

ThioLox is a small molecule inhibitor characterized by a substituted thiophene core. Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of **ThioLox**

Property	Value	Reference
Chemical Name	2-Amino-N-butyl-5-phenylthiophene-3-carboxamide	[1]
Molecular Formula	C ₁₅ H ₁₈ N ₂ OS	[1]
Molecular Weight	274.38 g/mol	[1]
CAS Number	1202193-89-2	[1]
Appearance	Solid	[2]
logP	3	[3]
Solubility	Soluble in DMSO	[2]

Mechanism of Action: Competitive Inhibition of 15-LOX-1

ThioLox functions as a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory diseases and neurodegenerative disorders.[2] 15-LOX-1 catalyzes the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that can promote inflammation and oxidative stress.[4][5] By competitively binding to the active site of 15-LOX-1, **ThioLox** prevents the enzyme from interacting with its substrates, thereby mitigating the downstream inflammatory and neurotoxic effects.[2]

Table 2: In Vitro Inhibitory Activity of **ThioLox** against 15-LOX-1

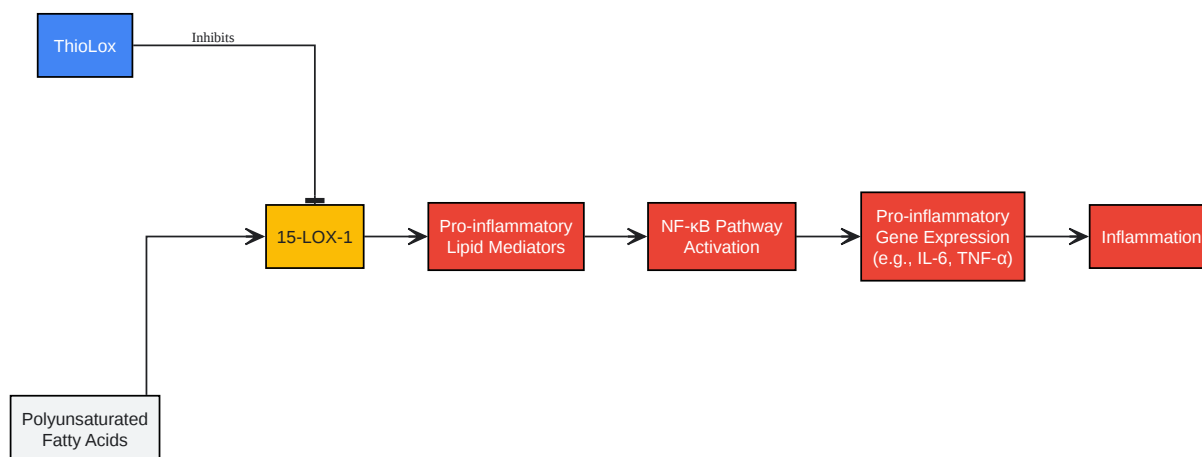
Parameter	Value	Reference
IC ₅₀	12.4 ± 0.9 µM	[6]
K _i	3.30 µM	[3]
Inhibition Type	Competitive	[2]

Biological Activities and Signaling Pathways

ThioLox exhibits significant anti-inflammatory and neuroprotective properties, as demonstrated in various ex vivo and in vitro models.

Anti-inflammatory Effects

ThioLox has been shown to suppress the expression of pro-inflammatory genes in precision-cut lung slices (PCLS).[2] The inhibition of 15-LOX-1 by **ThioLox** likely interferes with the production of lipid mediators that activate pro-inflammatory signaling pathways, such as the NF- κ B pathway.[5]

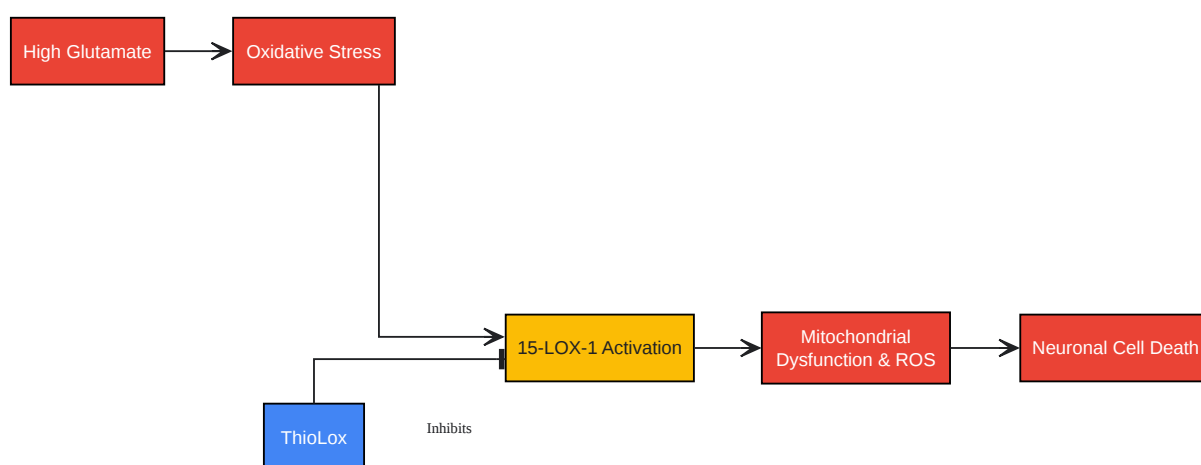


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ThioLox Anti-Inflammatory Signaling Pathway

Neuroprotective Effects

In neuronal cell models, **ThioLox** protects against glutamate-induced toxicity.[2] High concentrations of glutamate can lead to oxidative stress and cell death in neuronal cells, a process implicated in neurodegenerative diseases.[3] 15-LOX-1 activity contributes to this oxidative stress by generating reactive oxygen species (ROS) and inducing mitochondrial dysfunction.[7] **ThioLox**, by inhibiting 15-LOX-1, prevents these detrimental effects.



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ThioLox Neuroprotective Mechanism

Experimental Protocols

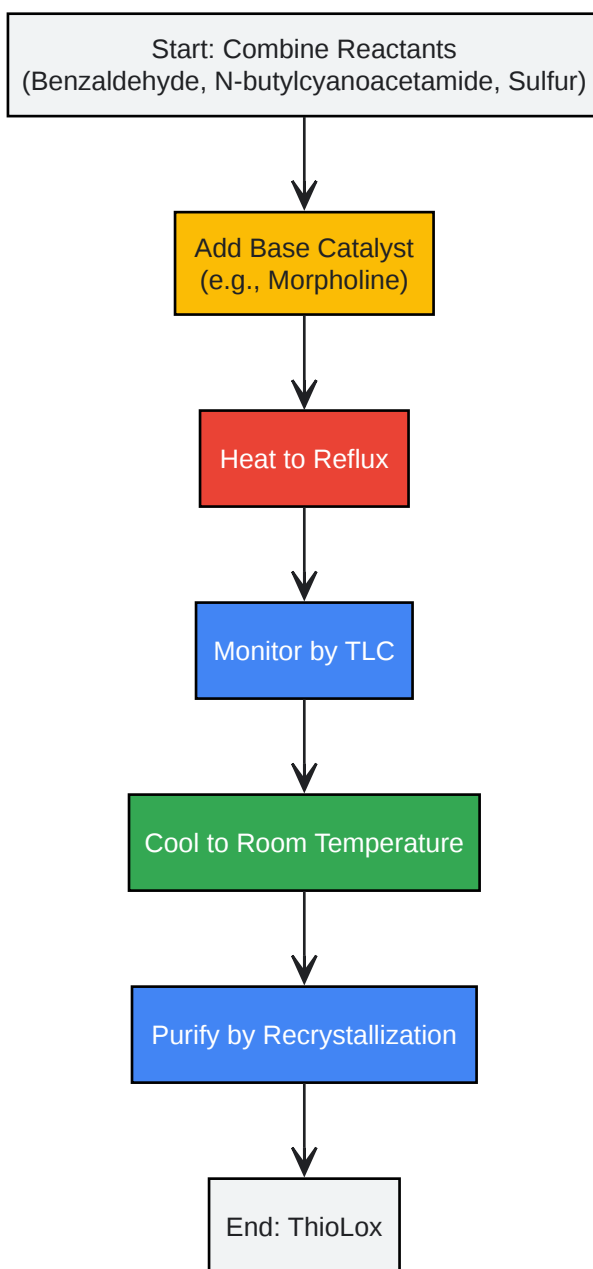
Detailed methodologies for the key experiments cited are provided below.

Synthesis of ThioLox

The synthesis of **ThioLox** (2-Amino-N-butyl-5-phenylthiophene-3-carboxamide) is achieved through a multi-component reaction, a variation of the Gewald reaction.[8]

Protocol:

- **Reaction Setup:** In a round-bottom flask, combine benzaldehyde (1 equivalent), N-butylcyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
- **Catalyst Addition:** Add a catalytic amount of a suitable base, such as morpholine or triethylamine.
- **Reflux:** Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, **ThioLox**.



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ThioLox Synthesis Workflow

In Vitro 15-LOX-1 Inhibition Assay

The inhibitory activity of **ThioLox** against 15-LOX-1 is determined using a spectrophotometric assay.

Protocol:

- **Enzyme and Substrate Preparation:** Prepare a solution of purified human 15-LOX-1 enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a solution of the substrate, arachidonic acid, in ethanol.
- **Assay Mixture:** In a cuvette, combine the enzyme solution, buffer, and varying concentrations of **ThioLox** (or vehicle control).
- **Initiation of Reaction:** Initiate the enzymatic reaction by adding the arachidonic acid substrate.
- **Spectrophotometric Measurement:** Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
- **Data Analysis:** Calculate the initial reaction rates and determine the IC₅₀ value of **ThioLox** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The K_i value can be determined using Lineweaver-Burk plots with varying substrate and inhibitor concentrations.

Anti-inflammatory Activity in Precision-Cut Lung Slices (PCLS)

The anti-inflammatory effects of **ThioLox** are evaluated by measuring the expression of pro-inflammatory genes in PCLS.^[9]^[10]

Protocol:

- **PCLS Preparation:** Prepare PCLS from mouse lungs by inflating the lungs with low-melting point agarose, followed by slicing with a vibratome.^[11]
- **Cell Culture:** Culture the PCLS in a suitable medium.
- **Treatment:** Treat the PCLS with **ThioLox** at various concentrations for a specified period.
- **Inflammatory Challenge:** Induce an inflammatory response by adding lipopolysaccharide (LPS).

- **RNA Extraction and qPCR:** After the incubation period, extract total RNA from the PCLS and perform quantitative real-time PCR (qPCR) to measure the expression levels of pro-inflammatory genes (e.g., IL-6, TNF- α).
- **Data Analysis:** Normalize the gene expression data to a housekeeping gene and calculate the fold change in expression relative to the LPS-treated control group.

Neuroprotective Activity in HT-22 Neuronal Cells

The neuroprotective effects of **ThioLox** are assessed using a glutamate-induced toxicity model in the HT-22 mouse hippocampal cell line.^{[3][12]}

Protocol:

- **Cell Culture:** Culture HT-22 cells in a suitable medium.
- **Pre-treatment:** Pre-treat the cells with various concentrations of **ThioLox** for a defined period.
- **Glutamate Challenge:** Induce cytotoxicity by adding a high concentration of glutamate (e.g., 5 mM) to the cell culture medium.
- **Cell Viability Assay:** After 24 hours of glutamate exposure, assess cell viability using a standard method such as the MTT assay.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control cells and determine the protective effect of **ThioLox**.

Conclusion

ThioLox represents a promising lead compound for the development of therapeutics targeting diseases with inflammatory and neurodegenerative components. Its well-defined chemical structure, selective inhibition of 15-LOX-1, and demonstrated biological activities provide a strong foundation for further preclinical and clinical investigation. The experimental protocols detailed in this guide offer a framework for the continued exploration of **ThioLox** and other novel 15-LOX-1 inhibitors.

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